molecular formula C19H31N5O2 B5569260 1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol

1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol

Cat. No. B5569260
M. Wt: 361.5 g/mol
InChI Key: FVMZFZNEAUYDCG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds containing 1,2,4-triazole and piperidine moieties often involves multi-step reactions that require precise control over reaction conditions to achieve the desired product. For example, Dalloul et al. (2017) described the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole and piperidine moieties, showcasing the complexity of synthesizing compounds with these functional groups (Dalloul, El-nwairy, Shorafa, & Samaha, 2017). The synthesis involves the reaction of 4-piperidone benzoylhydrazones with nitrilimines, indicating the importance of using specific starting materials and reagents to construct the compound's framework.

Molecular Structure Analysis

The molecular structure of compounds with 1,2,4-triazole and piperidine units can be complex, with multiple stereocenters and possible conformations. The analysis of such compounds typically involves spectroscopic techniques like NMR and MS, as well as microanalysis to confirm the structure. For instance, the synthesized compounds in the study by Dalloul et al. (2017) were characterized using IR, 1H NMR, 13C NMR, and MS, providing detailed information on their molecular structure.

Chemical Reactions and Properties

The chemical reactivity of compounds containing 1,2,4-triazole and piperidine groups can vary widely depending on the substitution pattern and the presence of other functional groups. These compounds may undergo reactions such as nucleophilic substitution, cyclization, and addition reactions. The study by Zhang et al. (2019) on the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through etherification, hydrazonation, cyclization, and reduction steps illustrates the diverse reactivity of such molecules (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of compounds with 1,2,4-triazole and piperidine structures, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and the nature of substituents. Although specific data on "1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol" are not available, analogous compounds often exhibit moderate to good solubility in organic solvents and may form crystalline solids suitable for X-ray crystallography analysis.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, depend on the functional groups present and their arrangement within the molecule. Studies on related compounds suggest that the presence of the 1,2,4-triazole ring can impart notable chemical stability and potential for biological activity, as seen in the antimicrobial activity reported by Krolenko et al. (2016) for 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings (Krolenko, Vlasov, & Zhuravel, 2016).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Dalloul et al. (2017) reported the synthesis of a new series of compounds containing 1,2,4-triazole, piperidine, and sulfonamide moieties. These compounds exhibited significant antimicrobial activity against several strains of microbes, suggesting the potential of the parent compound in antimicrobial research Dalloul, El-nwairy, Shorafa, & Samaha, 2017.

Carbocyclization Reactions for Piperidine Derivatives

Research by Lorthiois, Marek, and Normant (1998) on carbocyclization reactions provided new access to polysubstituted piperidine derivatives. This work highlights the compound's relevance in the synthesis of complex piperidine structures, potentially useful in creating new therapeutic agents Lorthiois, Marek, & Normant, 1998.

Antimicrobial and 5-HT2 Antagonist Activity

Studies on 1,2,4-triazole derivatives have shown not only antimicrobial properties but also potential as 5-HT2 receptor antagonists. Such dual functionality indicates the compound's versatility in developing new drugs with targeted action mechanisms Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010; Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992.

Antibacterial Activities of Piperidine Substituted Oxazolidinones

Shin et al. (2013) synthesized and evaluated a series of piperidine-substituted oxazolidinones for antibacterial activity. The findings underscore the compound's potential application in combating resistant strains of bacteria, offering a new avenue for antibiotic development Shin, Seo, Choo, Kuem, Choi, & Nam, 2013.

properties

IUPAC Name

(E)-1-[4-[5-[(4-hydroxypiperidin-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]pent-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-3-4-5-18(26)24-12-6-15(7-13-24)19-21-20-17(22(19)2)14-23-10-8-16(25)9-11-23/h3-4,15-16,25H,5-14H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZFZNEAUYDCG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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